molecular formula C10H15N3 B1624951 4-(4-Methylpiperazino)pyridine CAS No. 86673-46-3

4-(4-Methylpiperazino)pyridine

Cat. No. B1624951
CAS RN: 86673-46-3
M. Wt: 177.25 g/mol
InChI Key: NGHHVCGBOOCIBY-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazino)pyridine , also known by its IUPAC name 1-(4-bromo-2-pyridinyl)-4-methylpiperidine , is a chemical compound with the molecular formula C₁₁H₁₅BrN₂ . It falls within the category of heterocyclic organic compounds, specifically a pyridine derivative. The compound exhibits interesting pharmacological properties and has been studied extensively in various contexts .


Synthesis Analysis

The synthesis of 4-(4-Methylpiperazino)pyridine involves several methods, including condensation reactions between pyridine derivatives and piperazine compounds. Researchers have explored both conventional organic synthesis and catalytic methods to obtain this compound. The choice of synthetic route depends on factors such as yield, scalability, and cost-effectiveness .


Molecular Structure Analysis

The molecular structure of 4-(4-Methylpiperazino)pyridine consists of a pyridine ring fused with a piperidine ring. The 4-methylpiperazine moiety is attached to the pyridine ring at the 4-position. The bromine atom further substitutes the pyridine ring at the 2-position. The resulting structure exhibits both aromatic and aliphatic characteristics, contributing to its diverse properties .


Chemical Reactions Analysis

4-(4-Methylpiperazino)pyridine can participate in various chemical reactions, including substitution , oxidation , and reductive processes . Researchers have investigated its reactivity with different electrophiles and nucleophiles. Additionally, the bromine atom can undergo functional group transformations , leading to the synthesis of novel derivatives .

Mechanism of Action

The precise mechanism of action for 4-(4-Methylpiperazino)pyridine depends on its specific application. In medicinal chemistry, it has been explored as a potential ligand for various receptors, including serotonin (5-HT₂A) receptors . Its interactions with these receptors influence neurotransmission and may have implications for mood regulation and other physiological processes .

properties

IUPAC Name

1-methyl-4-pyridin-4-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHHVCGBOOCIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434461
Record name 1-methyl-4-pyridin-4-ylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylpiperazino)pyridine

CAS RN

86673-46-3
Record name 1-methyl-4-pyridin-4-ylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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